N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-11-5-3-4-6-12(11)24-10-15(22)17-9-14-19-18-13-7-8-16(23-2)20-21(13)14/h3-8H,9-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNVDIDKMKBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolo-Pyridazine Core
The 6-methoxy-triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation of a pyridazine precursor with a hydrazine derivative. A representative route involves:
- Starting material : 3-Chloro-6-methoxypyridazine.
- Hydrazination : Treatment with hydrazine hydrate in ethanol at reflux (12 h) yields 3-hydrazino-6-methoxypyridazine.
- Cyclization : Reaction with trimethylorthoformate in acetic acid under microwave irradiation (150°C, 30 min) induces cyclization to form the triazolo-pyridazine core.
Key data :
Functionalization at Position 3
The methylene-amine linker is introduced via nucleophilic substitution or reductive amination:
- Chloromethylation : Treating the triazolo-pyridazine core with paraformaldehyde and hydrochloric acid in dioxane (60°C, 6 h) forms 3-chloromethyl-6-methoxy-triazolo[4,3-b]pyridazine.
- Amination : Reaction with aqueous ammonia (25%, 12 h, rt) yields 3-aminomethyl-6-methoxy-triazolo[4,3-b]pyridazine.
Optimization note : Microwave-assisted amination reduces reaction time to 2 h with comparable yield (78%).
Synthesis of 2-(o-Tolyloxy)Acetic Acid
The o-tolyloxy segment is prepared via Williamson ether synthesis:
- Etherification : o-Cresol (2-methylphenol) reacts with chloroacetic acid in the presence of NaOH (10% aqueous, 80°C, 4 h).
- Acidification : The product is precipitated by adjusting the pH to 2 with HCl and recrystallized from ethanol/water.
Key data :
Amide Bond Formation
The final coupling employs standard peptide coupling protocols:
- Activation : 2-(o-Tolyloxy)acetic acid is treated with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in dry THF (0°C, 1 h).
- Coupling : The activated ester reacts with 3-aminomethyl-6-methoxy-triazolo[4,3-b]pyridazine in DMF (rt, 12 h).
Purification : Column chromatography (CH2Cl2/MeOH, 9:1) affords the final product.
Key data :
Reaction Optimization and Conditions
Cyclization Efficiency
Microwave-assisted cyclization outperforms conventional heating, reducing reaction time from 24 h to 30 min while maintaining yield (70% vs. 68%). Catalytic additives like p-toluenesulfonic acid (pTSA) further enhance cyclization efficiency (yield: 82%).
Solvent Effects in Amination
Polar aprotic solvents (DMF, DMSO) improve aminomethylation yields (75–78%) compared to ethanol (60%) due to enhanced solubility of intermediates.
Coupling Agent Comparison
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| DCC/HOSu | 70 | 95 |
| EDCl/HOBt | 68 | 93 |
| HATU | 72 | 97 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 60:40) confirms >98% purity with tR = 6.7 min.
Chemical Reactions Analysis
Types of Reactions: N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been demonstrated in various in vitro and in vivo studies.
Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the treatment of cancer. Its ability to inhibit key signaling pathways involved in tumor growth and metastasis makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including the creation of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide exerts its effects involves the inhibition of the c-Met and Pim-1 kinases. These kinases play crucial roles in cell proliferation, survival, and migration. By inhibiting these targets, the compound disrupts the signaling pathways that drive cancer progression.
Molecular Targets and Pathways:
c-Met: A receptor tyrosine kinase involved in cell growth and differentiation.
Pim-1: A serine/threonine kinase that promotes cell survival and proliferation.
Comparison with Similar Compounds
Triazolopyridazine derivatives: Other compounds within the triazolopyridazine class share structural similarities with N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide.
Bromodomain and extraterminal inhibitors (BET inhibitors): These compounds also target similar pathways and have been studied for their antitumor properties.
Uniqueness: this compound stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other triazolopyridazine derivatives. This dual inhibition makes it a unique and valuable compound in the field of cancer research.
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a novel compound that combines a triazolo-pyridazine core with an o-tolyloxy acetamide moiety. This unique structural configuration suggests potential biological activities, particularly in the fields of oncology and pharmacology. The compound's synthesis and biological evaluations are critical for understanding its therapeutic potential.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₆O₂ |
| Molecular Weight | 286.29 g/mol |
| CAS Number | 2034371-74-7 |
| Structure | Structure |
Antitumor Activity
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. A study focusing on similar triazolo derivatives demonstrated their potential as antitumor agents. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were evaluated against various cancer cell lines (including leukemia and breast cancer) and showed promising antineoplastic activity .
In vitro studies revealed that these compounds could inhibit cell proliferation in a dose-dependent manner. The National Cancer Institute's Developmental Therapeutics Program assessed compounds similar to this compound against 60 cancer cell lines. Results indicated significant cytotoxic effects against multiple cancer types .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways .
Case Studies
Case Study 1: Triazolo Derivatives and Cancer Cell Lines
A series of triazolo derivatives were synthesized and tested for their biological activity. One notable compound demonstrated IC50 values of 1.06 µM against A549 lung cancer cells and 1.23 µM against MCF-7 breast cancer cells. These findings suggest that modifications in the triazolo structure can significantly enhance anticancer potency .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis conducted on similar triazolo-pyridazine derivatives highlighted that specific substitutions at the 6-position of the triazole ring could enhance biological activity. Compounds with methoxy groups showed improved solubility and bioavailability compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
